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molecular formula C12H16N4 B3058210 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 884340-12-9

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B3058210
M. Wt: 216.28 g/mol
InChI Key: JFKPRGAXIHXMIM-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Following the procedure in Example 161A Step 3, 4-hydrazinopyridine hydrochloride (1.0 g, 6.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (860 mg, 6.87 mmol) were reacted to give 3-tert-butyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine (250 mg, 1.16 mmol, 17%). 1H NMR (300 MHz, DMSO-d6) δ 8.55 (br s, 2H), 7.69 (br s, 2H), 5.55 (br s, 2H), 5.46 (s, 1H), 1.22 (s, 9H); LC-MS (ESI) m/z 217 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)[NH2:3].[CH3:10][C:11]([CH3:18])([CH3:17])[C:12](=O)[CH2:13][C:14]#[N:15]>>[C:11]([C:12]1[CH:13]=[C:14]([NH2:15])[N:2]([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)[N:3]=1)([CH3:18])([CH3:17])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.N(N)C1=CC=NC=C1
Step Two
Name
Quantity
860 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.16 mmol
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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